molecular formula C21H15BrN6O2 B2374667 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1031966-02-5

5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2374667
CAS No.: 1031966-02-5
M. Wt: 463.295
InChI Key: ZGHXLAAVXIQEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, substituted with a para-tolyl group at position 1 and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. This structure combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN6O2/c1-13-5-7-16(8-6-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-3-2-4-15(22)9-14/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXLAAVXIQEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-bromobenzohydrazide with a suitable nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the oxadiazole to the pyrazolopyrimidinone core: This step involves the reaction of the oxadiazole derivative with a pyrazolopyrimidinone precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolo[3,4-d]Pyrimidinone Derivatives

a) 5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structural Differences: Replaces the oxadiazole-methyl group with an amino substituent at position 3.
  • Molecular Weight : 306.12 g/mol (vs. 486.28 g/mol for the target compound).
b) 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structural Differences : Features a tert-butyl group at position 6 and a hydroxylated fluorophenyl group at position 1.
  • Implications : The hydroxyl group introduces hydrogen-bonding capacity, while the tert-butyl group enhances steric bulk, possibly affecting target binding .

Oxadiazole-Containing Analogous Compounds

a) 6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-one
  • Core Structure: Thieno[2,3-d]pyrimidinone instead of pyrazolo[3,4-d]pyrimidinone.
  • Substituents : Chlorophenyl-oxadiazole and difluorobenzyl groups.
  • Implications: The thieno-pyrimidinone core may alter electronic properties, while the difluorobenzyl group increases lipophilicity .
b) 4-[1-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-4-yloxy]-1H-Pyrazolo[3,4-d]Pyrimidine
  • Structural Differences : Oxadiazole linked via a piperidinyloxy spacer instead of a methyl group.

Data Tables: Structural and Molecular Comparisons

Table 1. Core Structure and Substituent Analysis

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidinone p-Tolyl (3-(3-Bromophenyl)-oxadiazolyl)methyl 486.28
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 3-Bromophenyl Amino 306.12
6-(3-(2-Chlorophenyl)-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone 3,4-Difluorobenzyl 3-(2-Chlorophenyl)-oxadiazolyl 447.85
4-[1-(3-Isopropyl-oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine H Oxadiazole-piperidinyloxy 383.41

Table 2. Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Lipophilicity (LogP) Potential Pharmacological Impact
3-Bromophenyl-oxadiazole (Target) Moderate High (LogP ~3.5) Enhanced target affinity via π-π stacking
Amino (Analog ) High Low (LogP ~1.2) Improved solubility, reduced membrane penetration
Piperidinyloxy (Analog ) Moderate Moderate (LogP ~2.8) Balanced bioavailability and flexibility

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in , involving cycloaddition of oxadiazole precursors with pyrimidinone intermediates .
  • Bioactivity Trends: Oxadiazole-containing derivatives (e.g., ) often exhibit enhanced kinase inhibitory activity due to aromatic stacking, whereas amino-substituted analogs () may favor solubility-dependent applications .
  • Metabolic Stability : The para-tolyl group in the target compound may reduce oxidative metabolism compared to fluorophenyl or hydroxylated analogs .

Biological Activity

The compound 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A bromophenyl substituent linked through an oxadiazole moiety.
  • A p-tolyl group contributing to its overall reactivity and biological interaction.

Molecular Formula

The molecular formula is C19H17BrN4OC_{19}H_{17}BrN_4O with a molecular weight of approximately 397.27 g/mol.

Biological Activity Overview

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:

  • Antitumor effects.
  • Antimicrobial properties.
  • Potential neuroprotective effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show promising antitumor activity. For instance:

Case Study: Antitumor Efficacy

A study conducted by researchers evaluated several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The compound's IC50 values were determined using the MTT assay. Notably:

  • The compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the standard doxorubicin with an IC50 of 9.20 µM .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundA5492.24
DoxorubicinA5499.20

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor progression.

Flow cytometric analysis revealed that treatment with the compound resulted in a significant increase in apoptotic cells within treated populations compared to controls .

Antimicrobial and Other Biological Activities

In addition to its antitumor properties, compounds similar to This compound have been investigated for antimicrobial activity. Research suggests potential efficacy against various bacterial strains, indicating a broader spectrum of biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.